molecular formula C20H27N9 B4533160 4-(4-{[4-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-2-pyrimidinamine bis(trifluoroacetate)

4-(4-{[4-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-2-pyrimidinamine bis(trifluoroacetate)

Cat. No. B4533160
M. Wt: 393.5 g/mol
InChI Key: QRBQCJMGECDKFV-UHFFFAOYSA-N
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Description

4-(4-{[4-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-2-pyrimidinamine bis(trifluoroacetate) is a useful research compound. Its molecular formula is C20H27N9 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-{[4-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-2-pyrimidinamine bis(trifluoroacetate) is 393.23894190 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-{[4-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-2-pyrimidinamine bis(trifluoroacetate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-{[4-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-2-pyrimidinamine bis(trifluoroacetate) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metal-Free Synthesis of Heterocycles

Research by Zheng et al. (2014) describes a metal-free synthesis method for biologically important 1,2,4-triazolo[1,5-a]pyridines via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This approach highlights a novel strategy for constructing heterocyclic skeletons, which could be relevant for synthesizing related compounds like the one , offering potential applications in the development of new pharmaceuticals or materials with unique properties (Zheng et al., 2014).

Trifluoromethylazoles and pKa Determination

Jones et al. (1996) explored the synthesis of trifluoromethylazoles and the determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. This study provides valuable insights into the chemical behavior of trifluoromethyl groups within heterocycles, which could inform the synthesis and characterization of similar complex molecules, potentially affecting their solubility, stability, and reactivity in biological systems (Jones et al., 1996).

Novel Poly(pyridine−imide) Synthesis

Research by Liaw et al. (2007) on the synthesis of novel poly(pyridine−imide) with pendent pyrene groups through direct polycondensation showcases the development of materials with good thermal stability and unique optical properties. While not directly related to the compound , this work underscores the potential of complex heterocyclic compounds in material science, particularly in creating advanced polymers with specific electrochemical and optical characteristics (Liaw et al., 2007).

Synthesis and Antimicrobial Evaluation

Bhuiyan et al. (2006) investigated the synthesis and antimicrobial evaluation of new thienopyrimidine derivatives. Although the specific compound is not discussed, this research indicates the potential antimicrobial properties of pyrimidine derivatives, suggesting that the compound could also be explored for antimicrobial applications, given its structural complexity and the presence of heterocyclic components (Bhuiyan et al., 2006).

properties

IUPAC Name

4-[4-[[4-(3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-ylmethyl)triazol-1-yl]methyl]piperidin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N9/c21-20-22-6-3-19(23-20)28-8-4-16(5-9-28)12-29-14-17(24-25-29)13-26-10-11-27-7-1-2-18(27)15-26/h1-3,6-7,14,16H,4-5,8-13,15H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBQCJMGECDKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=C(N=N2)CN3CCN4C=CC=C4C3)C5=NC(=NC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-{[4-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-2-pyrimidinamine bis(trifluoroacetate)
Reactant of Route 2
4-(4-{[4-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-2-pyrimidinamine bis(trifluoroacetate)
Reactant of Route 3
Reactant of Route 3
4-(4-{[4-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-2-pyrimidinamine bis(trifluoroacetate)
Reactant of Route 4
4-(4-{[4-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-2-pyrimidinamine bis(trifluoroacetate)
Reactant of Route 5
Reactant of Route 5
4-(4-{[4-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-2-pyrimidinamine bis(trifluoroacetate)
Reactant of Route 6
4-(4-{[4-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-2-pyrimidinamine bis(trifluoroacetate)

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